![molecular formula C18H17N3O3 B6524037 4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide CAS No. 683232-31-7](/img/structure/B6524037.png)
4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, commonly referred to as DMBI, is a novel compound that has been studied for its potential medicinal applications. It is a heterocyclic compound containing an isoindole ring and a benzamide group. DMBI has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
Wissenschaftliche Forschungsanwendungen
DMBI has been studied extensively in the scientific literature. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. In addition, DMBI has been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections. DMBI has also been studied for its potential use as an antifungal agent, and for its potential to inhibit the growth of certain cancer cells. In addition, DMBI has been studied for its potential to inhibit the growth of certain bacteria, and for its potential to reduce the toxicity of certain drugs.
Wirkmechanismus
The exact mechanism of action of DMBI is not yet fully understood. However, it is believed that DMBI works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been found to reduce inflammation, which is the primary cause of many diseases. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
DMBI has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the regulation of inflammatory responses. In addition, DMBI has been found to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammatory responses. DMBI has also been found to possess significant antibacterial activity, and is being studied as a potential therapeutic agent for the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using DMBI in laboratory experiments is that it is a relatively inexpensive compound, and can be easily synthesized in the laboratory. In addition, DMBI has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antifungal, and anticancer activities. This makes it a valuable compound for studying the effects of these activities on various biological systems. However, one limitation of using DMBI in laboratory experiments is that it is a relatively new compound, and the exact mechanism of action is still not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of DMBI. First, further research is needed to better understand the exact mechanism of action of DMBI, and to identify additional biological activities. Second, more research is needed to identify the optimal dosage and administration of DMBI for various therapeutic applications. Third, further research is needed to identify potential interactions between DMBI and other drugs. Finally, further research is needed to determine the long-term safety and efficacy of DMBI in clinical trials.
Synthesemethoden
DMBI can be synthesized through a variety of methods. The most common method is the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a base. This reaction results in the formation of the desired product, DMBI. Other methods of synthesis include the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a catalyst, and the reaction of benzyl chloride with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl amine in the presence of a reducing agent.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJFUFAAFYNRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.